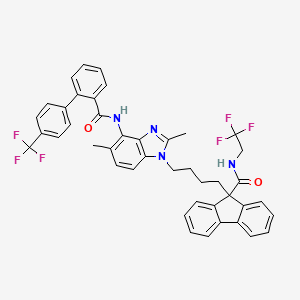

BMS-212122

Description

Properties

CAS No. |

194213-64-4 |

|---|---|

Molecular Formula |

C43H36F6N4O2 |

Molecular Weight |

754.8 g/mol |

IUPAC Name |

9-[4-[2,5-dimethyl-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]benzimidazol-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |

InChI |

InChI=1S/C43H36F6N4O2/c1-26-17-22-36-38(37(26)52-39(54)33-14-4-3-11-30(33)28-18-20-29(21-19-28)43(47,48)49)51-27(2)53(36)24-10-9-23-41(40(55)50-25-42(44,45)46)34-15-7-5-12-31(34)32-13-6-8-16-35(32)41/h3-8,11-22H,9-10,23-25H2,1-2H3,(H,50,55)(H,52,54) |

InChI Key |

PCOWNQCLFYEXLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide BMS 212122 BMS-212122 BMS212122 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: BMS-212122 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-212122 is a highly potent, small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). Its mechanism of action centers on the direct inhibition of MTP's lipid transfer activity, which is a critical step in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By impeding this process, this compound effectively reduces the secretion of these lipoproteins into the circulation, leading to a significant decrease in plasma levels of triglycerides, cholesterol, and apoB. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro potency, and summarizes the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

The primary molecular target of this compound is the microsomal triglyceride transfer protein (MTP). MTP is a heterodimeric protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It consists of a unique large subunit and the ubiquitous protein disulfide isomerase. The fundamental role of MTP is to facilitate the transfer of lipids, such as triglycerides, cholesteryl esters, and phospholipids, to the nascent apoB polypeptide during its translocation into the endoplasmic reticulum lumen. This lipidation process is essential for the proper folding of apoB and the formation of a primordial lipoprotein particle. This particle is further lipidated to form mature VLDL in the liver and chylomicrons in the intestine, which are then secreted into the bloodstream.

This compound exerts its therapeutic effect by binding to MTP and inhibiting its lipid transfer function. This inhibition prevents the initial lipidation of apoB, leading to its misfolding and subsequent degradation by the proteasome. As a result, the assembly and secretion of VLDL and chylomicrons are significantly reduced.

Signaling Pathway of MTP Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The potency of this compound as an MTP inhibitor has been quantified in vitro.

| Parameter | Cell Line | Value | Description |

| IC50 | HepG2 | 0.03 nM | In vitro inhibition of human microsomal triglyceride transfer protein. |

Note: The IC50 value is for a compound referred to as "Compound 3g" which is chemically identical to this compound.

Qualitative data from animal studies indicate that this compound is significantly more potent than BMS-201038 in reducing plasma lipids, including cholesterol, VLDL/LDL, and triglycerides, in both hamsters and cynomolgus monkeys.

Experimental Protocols

In Vitro MTP Inhibition Assay in HepG2 Cells

This protocol describes the methodology to determine the in vitro inhibitory activity of this compound on MTP in a human hepatoma cell line.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against MTP activity.

Materials:

-

HepG2 cells

-

This compound

-

Assay buffer

-

Radiolabeled triglyceride (e.g., [³H]triolein)

-

Donor and acceptor vesicles

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HepG2 cells to confluency in appropriate media.

-

Homogenate Preparation: Harvest the cells and prepare a cell homogenate containing the microsomal fraction where MTP is located.

-

Assay Setup: In a microplate, combine the HepG2 cell homogenate, donor vesicles containing radiolabeled triglycerides, and acceptor vesicles.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate to allow for the MTP-mediated transfer of radiolabeled triglycerides from donor to acceptor vesicles.

-

Separation: Separate the donor and acceptor vesicles. This can be achieved by methods such as precipitation of the donor vesicles.

-

Quantification: Measure the radioactivity in the acceptor vesicle fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Plasma Lipid Reduction

This protocol outlines a general procedure for evaluating the effect of this compound on plasma lipid levels in animal models.

Objective: To determine the in vivo efficacy of this compound in reducing plasma triglycerides, cholesterol, VLDL, and LDL.

Animal Models: Hamsters or cynomolgus monkeys.

Materials:

-

This compound

-

Vehicle control

-

Animal models

-

Blood collection supplies

-

Clinical chemistry analyzer

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions.

-

Baseline Blood Sampling: Collect baseline blood samples to determine initial plasma lipid levels.

-

Dosing: Administer this compound orally at various dose levels to different groups of animals. Include a vehicle-treated control group.

-

Blood Collection: Collect blood samples at specified time points after dosing.

-

Plasma Separation: Process the blood samples to separate plasma.

-

Lipid Analysis: Analyze the plasma samples for total cholesterol, triglycerides, VLDL, and LDL concentrations using a clinical chemistry analyzer.

-

Data Analysis: Compare the plasma lipid levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent lipid-lowering effects.

Conclusion

This compound is a potent MTP inhibitor with a clear mechanism of action that translates to significant reductions in plasma lipids in preclinical models. Its high in vitro potency, demonstrated by a sub-nanomolar IC50 value, underscores its potential as a therapeutic agent for hyperlipidemia. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other MTP inhibitors. Further research to fully elucidate its pharmacological profile and clinical efficacy is warranted.

An In-Depth Technical Guide to the MTP Inhibitor BMS-212122

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action of BMS-212122

This compound is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes in the liver and enterocytes in the intestine. Its fundamental role is to facilitate the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. MTP transfers triglycerides, cholesteryl esters, and phospholipids to the nascent apoB polypeptide chain, a critical step for the proper folding of apoB and the formation of a lipid core within the lipoprotein particle.

By binding to MTP, this compound inhibits its lipid transfer activity. This blockade prevents the loading of lipids onto apoB, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons into the bloodstream. The ultimate effect is a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, the "bad" cholesterol.[1]

Preclinical Efficacy of this compound

This compound has demonstrated significant hypolipidemic effects in various animal models.

In Vitro MTP Inhibition

This compound is a highly potent inhibitor of MTP in vitro.

| Cell Line | Assay | IC50 Value |

| HepG2 | apoB Secretion | 0.03 nM |

In Vivo Lipid-Lowering Effects

Studies in animal models have confirmed the potent lipid-lowering capabilities of this compound.

In Mice: Treatment with this compound led to a rapid and substantial reduction in plasma cholesterol levels.

| Treatment Duration | Parameter | % Reduction vs. Baseline |

| 1 week | Total Cholesterol | 83%[1] |

| 2 weeks | Total Cholesterol | 94%[1] |

In Hamsters and Cynomolgus Monkeys: this compound induced a dose-dependent reduction in non-HDL cholesterol levels.

| Animal Model | Parameter | % Reduction |

| Golden Syrian Hamsters | non-HDL Cholesterol | >80%[1] |

| Cynomolgus Monkeys | non-HDL Cholesterol | >80%[1] |

Effects on Atherosclerosis

Beyond its impact on plasma lipids, this compound has shown the potential to directly affect atherosclerotic plaques. Treatment with this MTP inhibitor has been associated with a significant reduction in the lipid content of these plaques, suggesting a role in plaque stabilization or regression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro MTP Inhibition Assay in HepG2 Cells

This assay quantifies the ability of a compound to inhibit the secretion of apoB from HepG2 cells, a human hepatoma cell line that endogenously expresses MTP and secretes apoB-containing lipoproteins.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Assay plates (e.g., 24-well or 96-well)

-

ELISA kit for human apoB

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells into assay plates at a predetermined density and allow them to adhere and grow to a confluent monolayer.

-

Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours) to allow for the inhibition of MTP and subsequent reduction in apoB secretion.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Quantification of apoB: Quantify the amount of apoB in the collected supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in apoB secretion (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Lipid Profile Analysis in Animal Models

This protocol outlines the procedure for assessing the effect of this compound on plasma lipid levels in animal models such as hamsters or cynomolgus monkeys.

Materials:

-

Animal models (e.g., Golden Syrian hamsters, cynomolgus monkeys)

-

This compound formulation for oral administration

-

Vehicle control

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Commercial assay kits for total cholesterol, HDL cholesterol, and triglycerides

Procedure:

-

Animal Acclimation and Diet: Acclimate the animals to the housing conditions and provide a standard or high-fat diet to induce hyperlipidemia if required.

-

Dosing: Administer this compound orally at various dose levels once daily for a specified duration (e.g., 7 or 14 days). A control group should receive the vehicle alone.

-

Blood Collection: At the end of the treatment period, collect blood samples from the animals after a fasting period.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Analysis: Measure the concentrations of total cholesterol, HDL cholesterol, and triglycerides in the plasma using commercial enzymatic assay kits.

-

Calculation of Non-HDL Cholesterol: Calculate non-HDL cholesterol by subtracting HDL cholesterol from the total cholesterol concentration.

-

Data Analysis: Compare the lipid profiles of the treated groups with the control group to determine the dose-dependent effects of this compound.

Visualizations

References

BMS-212122: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-212122 is a potent small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). This document provides a comprehensive technical overview of this compound, focusing on its molecular target, mechanism of action, and the methodologies used to characterize its activity. Quantitative data from preclinical studies are presented, along with detailed experimental protocols for key assays. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in lipid metabolism.

Core Target: Microsomal Triglyceride Transfer Protein (MTP)

The primary molecular target of this compound is the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein. MTP is a heterodimer composed of a unique large subunit (97 kDa) and the ubiquitous protein disulfide isomerase (PDI, 55 kDa). It is primarily expressed in hepatocytes and enterocytes.

MTP plays an indispensable role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Its primary function is to transfer triglycerides, cholesteryl esters, and phospholipids to the nascent apoB polypeptide chain within the endoplasmic reticulum (ER). This lipid transfer process is crucial for the proper folding of apoB and the formation of a lipid core, preventing the degradation of apoB and enabling the eventual secretion of the mature lipoprotein particle.

Inhibition of MTP, therefore, represents a therapeutic strategy for hyperlipidemia by reducing the production and secretion of atherogenic apoB-containing lipoproteins.

Quantitative Data

The inhibitory potency of this compound against its target has been quantified in cell-based assays. The available data is summarized in the table below.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Inhibition of apoB secretion | HepG2 | IC50 | 0.03 nM | [1] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the activity of MTP inhibitors like this compound.

In Vitro MTP Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the lipid transfer activity of MTP.

Principle: The assay utilizes a donor vesicle containing a fluorescently labeled lipid (e.g., NBD-triolein) at a concentration that causes self-quenching. In the presence of MTP, the labeled lipid is transferred to an acceptor vesicle, resulting in de-quenching and an increase in fluorescence. The rate of fluorescence increase is proportional to MTP activity.

Materials:

-

Purified MTP or microsomal preparation from a relevant cell line (e.g., HepG2)

-

Donor vesicles (e.g., phosphatidylcholine) containing a self-quenched fluorescent lipid (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., phosphatidylcholine)

-

Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the assay buffer, acceptor vesicles, and the test compound dilutions.

-

Initiate the reaction by adding the MTP source (purified protein or microsomal fraction).

-

Immediately add the donor vesicles to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the initial rate of lipid transfer for each concentration of the inhibitor.

-

Plot the rate of transfer against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular ApoB Secretion Assay (HepG2 Cells)

This assay determines the effect of a compound on the secretion of apoB-containing lipoproteins from a relevant cell line.

Principle: HepG2 cells, a human hepatoma cell line, synthesize and secrete apoB-100 containing lipoproteins. By treating these cells with an MTP inhibitor, the secretion of apoB-100 is expected to decrease in a dose-dependent manner. The amount of secreted apoB-100 in the cell culture medium is quantified, typically by ELISA or Western blot.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium for treatment

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer for cell protein quantification

-

ELISA kit for human apoB-100 or primary antibody against apoB for Western blotting

-

BCA protein assay kit

Procedure:

-

Seed HepG2 cells in multi-well plates and grow to near confluency.

-

Wash the cells with serum-free medium.

-

Treat the cells with various concentrations of this compound in serum-free medium for a specified period (e.g., 24 hours).

-

Collect the cell culture medium.

-

Lyse the cells and determine the total protein concentration for normalization.

-

Quantify the amount of apoB-100 in the collected medium using an ELISA kit according to the manufacturer's instructions.

-

Alternatively, concentrate the proteins in the medium and perform a Western blot analysis using an anti-apoB antibody.

-

Normalize the amount of secreted apoB-100 to the total cell protein.

-

Plot the normalized apoB-100 secretion against the inhibitor concentration to determine the IC50 value.

Visualizations

MTP-Mediated VLDL Assembly and Secretion Pathway

Caption: Inhibition of MTP by this compound blocks the lipidation of ApoB in the ER.

Experimental Workflow for Cellular ApoB Secretion Assay

Caption: Workflow for determining the IC50 of this compound on ApoB secretion.

Conclusion

This compound is a highly potent inhibitor of Microsomal Triglyceride Transfer Protein. Its mechanism of action is the direct inhibition of MTP's lipid transfer activity, which is a critical step in the assembly of apoB-containing lipoproteins. This leads to a reduction in the secretion of VLDL from hepatocytes. The characterization of such compounds relies on a combination of in vitro and cell-based assays to determine their potency and cellular efficacy. The information presented in this guide provides a foundational understanding of this compound for researchers in the field of lipid metabolism and cardiovascular drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound would be necessary to fully elucidate its therapeutic potential.

References

The Discovery and Synthesis of BMS-212122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-212122 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Developed by Bristol-Myers Squibb, this compound emerged from a series of benzimidazole-based analogues designed to lower plasma lipid levels. By inhibiting MTP, this compound effectively reduces the secretion of very-low-density lipoproteins (VLDL) and chylomicrons, leading to a significant decrease in plasma levels of total cholesterol, VLDL/LDL cholesterol, and triglycerides. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, serving as a comprehensive resource for researchers in the fields of cardiovascular disease and drug development.

Discovery and Rationale

The development of this compound was part of a targeted effort to identify potent MTP inhibitors as a therapeutic approach for hyperlipidemia. The rationale was based on the understanding that MTP is a rate-limiting enzyme in the production of atherogenic apoB-containing lipoproteins.[1] The discovery process involved the optimization of a lead compound, BMS-201038, through structure-activity relationship (SAR) studies to enhance potency and pharmacokinetic properties. This compound, also referred to as compound 3g in the primary literature, was identified as a highly potent analogue within a series of novel benzimidazole-based MTP inhibitors.[1]

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein. MTP is located in the endoplasmic reticulum of hepatocytes and enterocytes and is responsible for transferring triglycerides, cholesteryl esters, and other lipids to nascent apoB molecules. This lipid transfer is an essential step for the proper folding of apoB and the formation of pre-VLDL particles in the liver and chylomicrons in the intestine. By blocking MTP's lipid transfer activity, this compound prevents the assembly of these lipoproteins, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons into the bloodstream. This ultimately results in lower plasma concentrations of LDL cholesterol and triglycerides.

Below is a diagram illustrating the signaling pathway affected by MTP and its inhibition.

References

BMS-212122 (CAS Number 194213-64-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-212122, a potent inhibitor of the microsomal triglyceride transfer protein (MTP). The information is compiled for researchers, scientists, and professionals involved in drug development and is based on available scientific literature.

Core Compound Information

This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a key protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Its systematic IUPAC name is 9-{4-[2,5-dimethyl-4-({[4′-(trifluoromethyl)-2-biphenylyl] carbonyl} amino)-1H-benzimidazol-1-yl]butyl}-N-(2,2,2-trifluoroethyl)-9Hfluorene-9-carboxamide.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 194213-64-4 |

| Molecular Formula | C₄₃H₃₆F₆N₄O₂ |

| Molecular Weight | 754.76 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine by transferring triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB).

By inhibiting MTP, this compound blocks the lipidation of apoB, which is an essential step for the formation and secretion of these lipoproteins. This leads to a reduction in the levels of VLDL and chylomicrons in the circulation, and consequently, a decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[3][4]

Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound is a potent inhibitor of MTP. A series of benzimidazole-based analogues were developed, with this compound (designated as compound 3g in the primary literature) demonstrating high potency.[5]

Table 2: In Vitro MTP Inhibition

| Compound | Cellular IC₅₀ (ApoB Secretion) |

| This compound (3g) | 0.8 nM |

Data from a cellular assay measuring the inhibition of apolipoprotein B (ApoB) secretion.[5]

In Vivo Hypolipidemic Effects

This compound has demonstrated significant lipid-lowering effects in animal models. Studies in both hamsters and cynomolgus monkeys have shown its ability to reduce plasma lipids.[5][6][7]

Table 3: In Vivo Lipid-Lowering Activity of this compound

| Animal Model | Dose | % Cholesterol Reduction | % Triglyceride Reduction |

| Hamster | 1 mg/kg | 48 | 65 |

| Cynomolgus Monkey | 0.1 mg/kg | 52 | 60 |

Data represents the reduction in plasma lipids following administration of this compound.[5]

Effects on Atherosclerosis

In addition to its lipid-lowering effects, treatment with MTP inhibitors like this compound has been shown to impact the composition of atherosclerotic plaques. In a porcine model of atherosclerosis, treatment with this compound led to a reduction in the lipid content and necrotic core size of advanced lesions in the abdominal aorta. This was accompanied by a partial resolution of plaque inflammation.[4][8][9][10]

Experimental Protocols

In Vitro MTP Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the in vitro MTP inhibitory activity of a compound like this compound, based on established fluorescence-based assays.

Objective: To quantify the inhibition of MTP-mediated lipid transfer using a fluorescent substrate.

Materials:

-

Recombinant human MTP

-

Donor vesicles containing a self-quenched fluorescently labeled lipid (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine)

-

Assay buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation ~465 nm, Emission ~535 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding recombinant human MTP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Measure the increase in fluorescence intensity using a microplate reader. The transfer of the fluorescent lipid from the quenched donor vesicles to the acceptor vesicles results in an increase in fluorescence.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Workflow for in vitro MTP inhibition assay.

Synthesis

Detailed synthetic procedures for this compound are proprietary. However, the primary literature describes it as part of a series of benzimidazole-based analogues. The synthesis would likely involve multi-step organic chemistry techniques, focusing on the construction of the core benzimidazole structure and subsequent functionalization with the biphenylcarboxamido and fluorenecarboxamide moieties.[5]

Toxicology and Safety

A specific toxicology report for this compound is not publicly available. However, the safety profile of MTP inhibitors as a class has been studied. The most common adverse effects are gastrointestinal, including diarrhea, nausea, and abdominal discomfort. A more significant concern is the potential for hepatic steatosis (fatty liver) and elevated liver transaminases, which is a direct consequence of inhibiting lipid export from the liver.[3][11][12] Careful monitoring of liver function is crucial during the development and clinical use of MTP inhibitors.[3]

Table 4: Potential Side Effects of MTP Inhibitors

| System | Common Side Effects | Serious Side Effects |

| Gastrointestinal | Nausea, vomiting, diarrhea, constipation, abdominal discomfort, flatulence | - |

| Hepatic | - | Liver toxicity, increased liver enzymes, increased bilirubin |

| General | Fatigue, headache, dizziness, back pain, flu-like symptoms | Chest pain, palpitations |

This information is based on the general class of MTP inhibitors and may not be specific to this compound.[3]

Conclusion

This compound is a highly potent, small-molecule inhibitor of microsomal triglyceride transfer protein with demonstrated efficacy in reducing plasma lipid levels in preclinical models. Its mechanism of action, involving the blockage of apoB-containing lipoprotein assembly and secretion, makes it a subject of interest for the treatment of hyperlipidemia and potentially for modifying the composition of atherosclerotic plaques. Further research and development would be necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BMS-212122 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-212122, a potent small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). By elucidating its mechanism of action, summarizing key preclinical data, and detailing relevant experimental methodologies, this document serves as a comprehensive resource for professionals engaged in lipid metabolism research and cardiovascular drug development.

Core Mechanism of Action: MTP Inhibition

This compound exerts its profound effects on lipid metabolism by directly inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is an essential intracellular lipid transfer protein located in the endoplasmic reticulum (ER) of hepatocytes and enterocytes. Its primary function is to facilitate the assembly of apolipoprotein B (apoB)-containing lipoproteins—namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.

MTP acts as a chaperone, binding to nascent apoB polypeptides and mediating the transfer of neutral lipids (triglycerides and cholesteryl esters) to form a primordial, lipid-poor lipoprotein particle. This initial lipidation is critical for preventing the degradation of apoB and allowing for the subsequent addition of bulk core lipids in a second step. By binding to MTP, this compound blocks this crucial first step, leading to the proteasomal degradation of apoB and a significant reduction in the secretion of VLDL and chylomicrons from their respective tissues.[1][2][3] This blockade is the primary mechanism responsible for the compound's potent lipid-lowering effects.

Quantitative Preclinical Data

This compound has demonstrated significant potency in reducing plasma lipids in multiple animal models.[2][4] While initial reports highlighted its efficacy in hamsters and cynomolgus monkeys, detailed quantitative data is available from studies in hyperlipidemic mouse models.[2][5]

Effects on Plasma Lipids in LDLr-/- Mice

In a key study, LDL-receptor-deficient (LDLr-/-) mice were fed a high-fat Western diet for 16 weeks to induce advanced atherosclerosis. The mice were then switched to a chow diet containing this compound for two weeks. This intervention resulted in a rapid and dramatic reduction in plasma cholesterol levels.[5]

| Parameter | Baseline (Western Diet) | 1 Week Treatment | 2 Weeks Treatment | % Reduction (at 2 weeks) |

| Total Cholesterol (mg/dL) | 1160.0 ± 87.0 | 201.1 ± 53.8 | 70.0 ± 11.8 | 94% |

| Data presented as mean ± SEM. Sourced from Hewing et al., Atherosclerosis, 2013.[5] |

Effects on Atherosclerotic Plaque Composition

The same study also evaluated the impact of MTP inhibition on the composition of established atherosclerotic plaques in the aortic root. Treatment with this compound for two weeks induced significant, beneficial changes indicative of plaque stabilization.[1][3][5]

| Plaque Component | Baseline Group (% Plaque Area) | MTPi Treatment Group (% Plaque Area) | Change |

| Lipid Content (Oil Red O) | 35.1 ± 2.1 | 14.5 ± 1.5 | -58.7% |

| Macrophage Content (CD68+) | 30.5 ± 2.5 | 13.9 ± 1.3 | -54.4% |

| Collagen Content | 25.9 ± 2.3 | 42.6 ± 3.4 | +64.5% |

| Data presented as mean ± SEM. Sourced from Hewing et al., Atherosclerosis, 2013.[5] |

Secondary Signaling Pathway: ER Stress Induction

The potent inhibition of MTP and the subsequent failure to secrete triglyceride-rich lipoproteins can lead to lipid accumulation within the ER of hepatocytes. This accumulation induces ER stress, a cellular response to misfolded proteins and metabolic imbalance. Research has shown that this compound treatment activates a specific arm of the unfolded protein response (UPR) mediated by the sensor protein Ire1α (Inositol-requiring enzyme 1 alpha). Activated Ire1α promotes the splicing of XBP1 mRNA and can also lead to the activation of the transcription factor c-Jun. This pathway has been linked to the elevation of plasma transaminases (ALT/AST), a known side effect of MTP inhibitors.

Key Experimental Protocols

The following protocols are summarized from primary research studies utilizing this compound.

Atherosclerosis Regression in LDLr-/- Mice

-

Objective: To evaluate the effect of MTP inhibition on the regression of established atherosclerotic plaques.

-

Animal Model: Male LDL-receptor-deficient (LDLr-/-) mice.

-

Diet and Treatment:

-

Mice are placed on a high-fat "Western" diet (21% fat, 0.15% cholesterol) for 16 weeks to develop advanced atherosclerotic lesions.

-

A baseline group of mice is harvested after 16 weeks.

-

The remaining mice are switched to a standard low-fat chow diet. This cohort is divided into a control group (chow only) and a treatment group.

-

The treatment group receives the chow diet formulated with this compound at a concentration of 25 mg per kg of diet.

-

Treatment continues for 2 weeks before the final harvesting.

-

-

Plasma Lipid Analysis: Blood is collected via retro-orbital bleeding at baseline and after 1 and 2 weeks of treatment. Plasma total cholesterol is measured using a standard colorimetric enzymatic assay.

-

Atherosclerosis Quantification:

-

At harvest, the heart and aorta are perfused with saline. The aortic root is embedded in OCT compound and cryosectioned.

-

Lipid Content: Sections are stained with Oil Red O to visualize neutral lipids. The stained area is quantified using image analysis software (e.g., Image-Pro Plus) and expressed as a percentage of the total plaque area.

-

Macrophage Content: Adjacent sections are stained with a primary antibody against the macrophage marker CD68, followed by a biotinylated secondary antibody and visualization with a Vectastain ABC kit. The CD68-positive area is quantified.

-

Collagen Content: Sections are stained with Picrosirius red and visualized under polarized light to detect collagen fibers. The birefringent area is quantified.

-

-

Workflow Diagram:

Conclusion

This compound is a highly potent inhibitor of Microsomal Triglyceride Transfer Protein, representing a powerful tool for modulating lipid metabolism. Its primary mechanism involves the direct blockade of VLDL and chylomicron assembly, leading to substantial reductions in plasma cholesterol and triglycerides. Preclinical studies in hyperlipidemic mice demonstrate that this potent lipid-lowering is accompanied by rapid, beneficial remodeling of atherosclerotic plaques, including reduced lipid and macrophage content and increased stabilizing collagen. While its mechanism is effective, the induction of ER stress presents a secondary pathway that requires consideration in therapeutic development. The data and protocols presented herein provide a solid foundation for researchers and drug developers exploring MTP inhibition as a strategy for managing severe dyslipidemias and treating atherosclerotic disease.

References

Preclinical Profile of BMS-212122: An MTP Inhibitor for Hyperlipidemia and Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-212122 is a potent small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the production of these lipoproteins, leading to significant hypolipidemic effects. Preclinical studies have demonstrated its potential in lowering plasma lipid levels and mitigating the development of atherosclerosis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, and the general experimental approaches used to evaluate such compounds.

Core Concepts: Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the lipid transfer activity of MTP within the endoplasmic reticulum of hepatocytes and enterocytes. This inhibition disrupts the initial steps of apoB-containing lipoprotein assembly, preventing the loading of triglycerides onto the nascent apoB polypeptide. Consequently, the improperly lipidated apoB is targeted for intracellular degradation, leading to a marked reduction in the secretion of VLDL and chylomicrons into the circulation. This primary mechanism translates to lower plasma levels of triglycerides and LDL-cholesterol.

Signaling Pathways

The regulation of MTP expression itself is governed by complex signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. Insulin, for instance, has been shown to downregulate MTP transcription through these pathways, providing a physiological context for MTP's role in lipid metabolism.

Preclinical Findings

Hypolipidemic Effects: In various animal models, administration of this compound has been shown to produce a significant reduction in plasma levels of triglycerides and cholesterol.

Anti-Atherosclerotic Effects: Studies in atherosclerosis-prone animal models, such as ApoE knockout mice, have demonstrated that this compound can significantly reduce the lipid content within atherosclerotic plaques. Furthermore, a decrease in monocyte-derived cells (CD68+ cells) within these plaques has been observed, suggesting a potential anti-inflammatory component to its action.

Quantitative Data Summary:

Due to the limited availability of public data, a detailed quantitative summary table cannot be provided at this time. Research and drug development professionals are encouraged to consult internal or proprietary databases for specific dose-response and pharmacokinetic/pharmacodynamic (PK/PD) data.

| Parameter | Animal Model | Dosage | Outcome |

| Plasma Triglycerides | Rodent models of hyperlipidemia | Data not publicly available | Significant reduction |

| Plasma Cholesterol | Rodent models of hyperlipidemia | Data not publicly available | Significant reduction |

| Atherosclerotic Plaque Lipid Content | ApoE knockout mice | Data not publicly available | Significant reduction |

| Plaque Monocyte Infiltration | ApoE knockout mice | Data not publicly available | Significant reduction |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly accessible. However, based on standard practices for testing MTP inhibitors, the following methodologies are likely to have been employed.

In Vitro MTP Inhibition Assay:

-

Objective: To determine the in vitro potency of this compound in inhibiting MTP activity.

-

Methodology: A common method involves a fluorescence-based assay using isolated MTP and donor and acceptor lipid vesicles. The transfer of a fluorescently labeled lipid from the donor to the acceptor vesicle by MTP results in a change in fluorescence, which is quenched in the presence of an inhibitor like this compound. The IC50 value, the concentration of the inhibitor required to reduce MTP activity by 50%, is then calculated.

In Vivo Animal Models for Hyperlipidemia:

-

Objective: To assess the effect of this compound on plasma lipid levels in a living organism.

-

Methodology: Animal models such as hyperlipidemic hamsters or rats fed a high-fat diet are commonly used. Animals are treated with various doses of this compound or a vehicle control over a specified period. Blood samples are collected at different time points to measure plasma triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol.

In Vivo Animal Models for Atherosclerosis:

-

Objective: To evaluate the impact of this compound on the development and progression of atherosclerotic plaques.

-

Methodology: Genetically modified mice, such as Apolipoprotein E (ApoE) knockout or LDL receptor (LDLR) knockout mice, are fed an atherogenic diet to induce plaque formation. The mice are then treated with this compound or a vehicle. At the end of the study, the aorta and/or aortic root are harvested for histological analysis. Plaque size, lipid content (e.g., using Oil Red O staining), and cellular composition (e.g., immunohistochemistry for macrophages) are quantified.

Pharmacokinetic Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Methodology: Typically conducted in rodents (rats and mice). A single dose of this compound is administered via different routes (e.g., intravenous and oral). Blood samples are collected at multiple time points, and the concentration of the drug in plasma is determined using a validated analytical method such as LC-MS/MS. Key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are then calculated.

Conclusion

This compound is a potent MTP inhibitor that has demonstrated significant hypolipidemic and anti-atherosclerotic effects in preclinical animal models. Its mechanism of action, centered on the inhibition of apoB-containing lipoprotein assembly, is well-understood. While detailed quantitative data and specific experimental protocols are not widely available in the public domain, the qualitative evidence strongly supports its potential as a therapeutic agent for managing hyperlipidemia and reducing the risk of atherosclerotic cardiovascular disease. Further investigation and access to more comprehensive preclinical data are necessary for a complete evaluation of its therapeutic profile.

In Vivo Effects of BMS-212122 on Plasma Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of BMS-212122 on plasma lipids. This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[1] By inhibiting MTP, this compound has demonstrated significant hypolipidemic effects in preclinical animal models, suggesting its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases.

Core Mechanism of Action: MTP Inhibition

Microsomal triglyceride transfer protein is essential for the transport of triglycerides, cholesterol esters, and phospholipids to nascent apoB in the endoplasmic reticulum. This process is a critical step in the formation of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP by this compound blocks the assembly and secretion of these lipoproteins, leading to a reduction in circulating levels of triglycerides and cholesterol.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound via MTP inhibition.

In Vivo Efficacy: Effects on Plasma Lipids

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related MTP inhibitors and other lipid-lowering agents in relevant animal models provide valuable insights into its expected in vivo effects. Preclinical studies have shown that MTP inhibitors significantly reduce plasma cholesterol and slow the formation of atherosclerotic plaques in animal models.

The following tables summarize representative data from studies on MTP inhibitors and other hypolipidemic agents in hamsters and cynomolgus monkeys, which are commonly used models for dyslipidemia research.

Table 1: Representative Effects of a Hypolipidemic Agent on Plasma Lipids in Hyperlipidemic Hamsters

| Parameter | Control | High Dose (mg/kg/day) | % Reduction |

| Total Cholesterol (mg/dL) | 250 ± 20 | 182.5 ± 15 | 27% |

| Triglycerides (mg/dL) | 300 ± 25 | 156 ± 20 | 48% |

| Phospholipids (mg/dL) | 280 ± 22 | 204.4 ± 18 | 27% |

| VLDL-Cholesterol (mg/dL) | 80 ± 10 | 49.6 ± 8 | 38% |

| LDL-Cholesterol (mg/dL) | 120 ± 15 | 85.2 ± 12 | 29% |

Data is representative of findings for the hypolipidemic agent F 2833 in hamsters fed a hyperlipidemic diet.[2]

Table 2: Representative Effects of a Lipid-Lowering Agent on Plasma Lipids in Cynomolgus Monkeys

| Parameter | Control (% of Baseline) | 30 mg/kg/day (after 3 weeks) | % Reduction from Control |

| Total Cholesterol | 100% | 73% | 27% |

| LDL-Cholesterol | 100% | Not specified, but main contributor to total cholesterol reduction | - |

| Triglycerides | 100% | Unaffected | 0% |

Data is representative of findings for the lipid-lowering agent CI-1011 in chow-fed cynomolgus monkeys.[3]

Table 3: Effects of an MTP Inhibitor (BMS-201038) in Patients with Homozygous Familial Hypercholesterolemia

| Parameter | Baseline (mg/dL) | Post-treatment (1.0 mg/kg/day) | % Reduction |

| Total Cholesterol | 654 ± 115 | 272 ± 87 | 58.4% |

| LDL-Cholesterol | 589 ± 123 | 290 ± 98 | 50.9% |

This study on a related Bristol-Myers Squibb MTP inhibitor highlights the potential efficacy of this class of drugs.[4]

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not publicly available. However, a general methodology for assessing the efficacy of hypolipidemic agents in animal models can be outlined as follows.

Animal Models:

-

Syrian Golden Hamsters: Often used due to their susceptibility to diet-induced hypercholesterolemia.

-

Cynomolgus Monkeys (Macaca fascicularis): A non-human primate model with a lipoprotein profile more similar to humans.

-

Genetically Modified Mice: Such as LDL receptor knockout (Ldlr-/-) or ApoE knockout (ApoE-/-) mice, which are prone to developing atherosclerosis.

Drug Administration:

-

Route of Administration: Typically oral gavage or incorporation into the diet.

-

Dosage: A dose-response study is usually conducted with multiple dosage groups (e.g., low, medium, and high dose) and a vehicle control group.

-

Duration of Treatment: Can range from a few weeks to several months to assess both acute and chronic effects on lipid levels and atherosclerosis development.

Lipid Analysis:

-

Blood Collection: Blood samples are collected at baseline and at various time points during the study, typically via retro-orbital sinus puncture in rodents or venipuncture in larger animals. Plasma is separated by centrifugation.

-

Lipid Profile Measurement: Plasma samples are analyzed for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic colorimetric assays. VLDL-cholesterol can be calculated or measured after ultracentrifugation.

The following diagram illustrates a typical experimental workflow for evaluating a hypolipidemic agent.

Caption: Generalized experimental workflow for in vivo lipid-lowering studies.

Conclusion

This compound, as a potent MTP inhibitor, holds promise as a hypolipidemic agent. While specific quantitative in vivo data for this compound remains limited in the public domain, the collective evidence from related MTP inhibitors and other lipid-lowering drugs in relevant animal models strongly supports its mechanism of action and therapeutic potential. The primary effect of this compound is expected to be a significant reduction in plasma levels of triglycerides, total cholesterol, and LDL-cholesterol, driven by the inhibition of VLDL and chylomicron secretion. Further research and publication of detailed preclinical data will be crucial for a more complete understanding of the in vivo efficacy and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the new hypolipidemic agent F 2833 on plasma lipoprotein levels in normal and hyperlipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CI-1011 lowers lipoprotein(a) and plasma cholesterol concentrations in chow-fed cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

Methodological & Application

Application Notes and Protocols for BMS-212122 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-212122 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of triglycerides and cholesterol. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to MTP and inhibiting its lipid transfer activity. This inhibition prevents the loading of triglycerides, cholesteryl esters, and phospholipids onto the nascent apoB polypeptide chain within the endoplasmic reticulum, a critical step for the formation and subsequent secretion of VLDL and chylomicrons.

Signaling Pathway of MTP in Lipoprotein Assembly

Caption: MTP-mediated assembly of apoB-containing lipoproteins and inhibition by this compound.

Quantitative Data Summary

| Assay Type | Description | Key Parameters | This compound Activity |

| Enzymatic Assay | Measures the direct inhibitory effect on MTP lipid transfer activity. | IC50 | ~5 nM |

| Cell-Based Assay | Quantifies the inhibition of apoB secretion from hepatoma cells (HepG2). | IC50 | ~20 nM |

Experimental Protocols

MTP Inhibition Enzymatic Assay (Fluorescence-Based)

This assay measures the transfer of a fluorescently labeled lipid from donor liposomes to acceptor liposomes, catalyzed by MTP.

Experimental Workflow:

Caption: Workflow for the MTP fluorescence-based enzymatic assay.

Materials:

-

Human microsomal MTP (purified)

-

Fluorescently labeled donor liposomes (e.g., containing NBD-triolein)

-

Acceptor liposomes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw MTP, donor, and acceptor liposomes on ice.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Acceptor liposomes

-

Human MTP

-

-

Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

-

Initiate Reaction:

-

Add the fluorescently labeled donor liposomes to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 465/535 nm for NBD).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without MTP).

-

Calculate the percentage of MTP inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

HepG2 Cell-Based Apolipoprotein B (ApoB) Secretion Assay

This assay measures the ability of this compound to inhibit the secretion of apoB from the human hepatoma cell line, HepG2.

Experimental Workflow:

Caption: Workflow for the HepG2 cell-based apoB secretion assay.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Serum-free cell culture medium

-

This compound

-

DMSO

-

24-well cell culture plates

-

Human ApoB ELISA kit

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in complete medium until they reach 80-90% confluency.

-

Seed the cells into 24-well plates at an appropriate density and allow them to adhere for 24-48 hours.

-

-

Compound Treatment:

-

Wash the cells with serum-free medium.

-

Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Add the diluted compound or vehicle control to the cells.

-

-

Incubation:

-

Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells and debris.

-

-

ApoB Quantification:

-

Quantify the amount of secreted apoB in the supernatant using a human ApoB ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability Assessment:

-

After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable assay to ensure that the observed inhibition of apoB secretion is not due to cytotoxicity.

-

-

Data Analysis:

-

Normalize the apoB concentration to the cell viability data.

-

Calculate the percentage of inhibition of apoB secretion for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The provided protocols offer robust and reproducible methods for the in vitro characterization of this compound. The enzymatic assay allows for the direct assessment of MTP inhibition, while the cell-based assay provides a more physiologically relevant measure of the compound's effect on lipoprotein secretion. These assays are essential tools for the preclinical evaluation of MTP inhibitors and for understanding their mechanism of action.

Application Notes and Protocols for BMS-212122 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-212122 is a potent and specific small molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a critical role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively blocks the loading of lipids onto apoB, leading to a reduction in the secretion of these lipoproteins. This mechanism of action makes this compound a valuable tool for studying lipid metabolism and a potential therapeutic agent for hyperlipidemia.

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays to assess its biological activity and cytotoxic effects.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line | Assay | Source |

| IC₅₀ | 0.03 nM | HepG2 | Inhibition of apoB secretion | MedChemExpress |

| Working Concentration | 13 µM | Fetal Thymic Organ Culture | Inhibition of NKT cell development | ResearchGate |

| Solubility in DMSO | 50 mg/mL (66.25 mM) | - | - | [2] |

| Storage (Powder) | -20°C for up to 3 years | - | - | [2] |

| Storage (in DMSO) | -80°C for up to 1 year | - | - | [2] |

Signaling Pathway and Experimental Workflow Diagrams

MTP Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting VLDL assembly.

Experimental Workflow for Assessing this compound Activity

Caption: General workflow for evaluating this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Cell culture medium (e.g., DMEM)

Protocol:

-

Stock Solution Preparation (10 mM):

-

This compound has a molecular weight of 754.76 g/mol .

-

To prepare a 10 mM stock solution, dissolve 7.55 mg of this compound in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. Sonication may be recommended if solubility is an issue.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C.[2]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Inhibition of Apolipoprotein B (ApoB) Secretion in HepG2 Cells

This protocol is designed to quantify the inhibitory effect of this compound on the secretion of ApoB from the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Serum-free DMEM

-

This compound working solutions

-

96-well or 6-well tissue culture plates

-

Reagents for ELISA or Western Blotting

Protocol:

-

Cell Seeding:

-

Culture HepG2 cells in complete medium until they reach 80-90% confluency.

-

Trypsinize and seed the cells into 96-well plates (for ELISA) or 6-well plates (for Western Blotting) at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density is 2 x 10⁵ cells/mL.

-

-

Cell Treatment:

-

After the cells have adhered and reached confluency (usually 24 hours post-seeding), aspirate the complete medium.

-

Wash the cells once with sterile PBS.

-

Add serum-free medium containing the desired concentrations of this compound (e.g., a range from 0.001 nM to 100 nM to determine the IC₅₀) or the DMSO vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.

-

The clarified supernatant can be used directly for ApoB quantification or stored at -80°C for later analysis.

-

-

Quantification of ApoB:

-

ELISA: Use a commercially available human ApoB ELISA kit and follow the manufacturer's instructions to quantify the amount of ApoB in the collected supernatant.[4][5]

-

Western Blot:

-

Concentrate the proteins in the supernatant if necessary.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for human ApoB, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

-

-

Data Analysis:

-

For ELISA data, generate a standard curve to determine the concentration of ApoB in each sample.

-

Normalize the ApoB concentration to the total cellular protein content in each well to account for any variations in cell number.

-

Plot the percentage of ApoB secretion relative to the vehicle control against the log concentration of this compound.

-

Calculate the IC₅₀ value using a suitable software package.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound on HepG2 cells.

Materials:

-

HepG2 cells

-

Complete culture medium

-

This compound working solutions

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a range from 0.1 µM to 100 µM) or the DMSO vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound to determine the cytotoxic effects.

-

Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet for handling and disposal of this compound. All cell culture work should be performed under sterile conditions.

References

Application Notes and Protocols: BMS-212122 Formulation for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-212122 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine. By inhibiting MTP, this compound effectively reduces the secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine, leading to a significant decrease in plasma levels of triglycerides and cholesterol.[1] This mechanism of action makes this compound a valuable tool for research in lipid metabolism, dyslipidemia, and atherosclerosis.

Given its molecular structure, this compound is a lipophilic compound with poor aqueous solubility, a common challenge for in vivo administration.[4][5] This document provides detailed protocols and application notes for the formulation of this compound for in vivo experiments, ensuring optimal delivery and reproducible results. The following sections outline the necessary reagents, equipment, and step-by-step procedures for preparing a stable and effective formulation.

Compound Information and Solubility

Proper handling and storage of this compound are critical for maintaining its integrity and activity. The compound is soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of poorly soluble compounds.[2][6]

| Parameter | Value | Source |

| Molecular Weight | 754.76 g/mol | [1] |

| Chemical Formula | C43H36F6N4O2 | [1] |

| Solubility in DMSO | 50 mg/mL (66.25 mM) | [2][6] |

| Appearance | Solid | [2] |

| Short-term Storage | 0 - 4 °C (days to weeks) | [1] |

| Long-term Storage | -20 °C (months to years) | [1] |

| Stock Solution Storage | -80 °C (up to 1 year) | [2][6] |

Signaling Pathway of MTP Inhibition by this compound

This compound exerts its therapeutic effects by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP is essential for the lipidation of ApoB, a critical step in the formation of VLDL in the liver and chylomicrons in the intestine. By blocking MTP, this compound prevents the loading of triglycerides onto ApoB, leading to the degradation of ApoB and a subsequent reduction in the secretion of these lipoproteins into the bloodstream. This ultimately results in lower plasma levels of triglycerides and cholesterol.

Figure 1: Mechanism of action of this compound in inhibiting MTP.

In Vivo Formulation Protocol

This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage in rodents. The choice of excipients is based on common strategies for enhancing the solubility and bioavailability of poorly water-soluble compounds.[7][8][9]

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Analytical balance

Recommended Formulation Vehicle

A common vehicle for administering poorly soluble compounds in vivo is a co-solvent system. The following formulation is a widely used example:

| Component | Percentage (v/v) | Purpose |

| DMSO | 5 - 10% | Primary solvent to dissolve this compound |

| PEG300 | 30 - 40% | Co-solvent to maintain solubility |

| Tween 80 | 5% | Surfactant to improve stability and absorption |

| Sterile Water/Saline | q.s. to 100% | Diluent to achieve the final concentration |

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity in animals. The percentages of the components can be adjusted based on the required dose and stability of the formulation.

Step-by-Step Preparation Protocol

The following protocol is for the preparation of 1 mL of a this compound formulation at a final concentration of 10 mg/mL.

-

Calculate Required Mass: Weigh 10 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Initial Dissolution: Add 100 µL of DMSO to the tube containing the this compound powder. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication for 5-10 minutes may aid in dissolution.[2][6]

-

Addition of Co-solvent and Surfactant: To the DMSO solution, add 400 µL of PEG300 and 50 µL of Tween 80. Vortex the mixture for another 1-2 minutes to ensure homogeneity.

-

Final Dilution: Slowly add 450 µL of sterile water or saline to the mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.

-

Final Homogenization: Vortex the final solution/suspension for an additional 2-3 minutes to ensure it is uniform. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

-

Administration: The formulation should be administered to the animals immediately after preparation. If not used immediately, it should be stored at 4°C and protected from light, and re-vortexed before use.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the workflow for preparing the this compound formulation for in vivo experiments.

Figure 2: Workflow for preparing this compound formulation.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[1]

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and solvents.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

-

Dispose of all waste materials according to institutional guidelines for chemical waste.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like this compound is highly dependent on the formulation used. The protocol described in these application notes provides a robust starting point for researchers. It is important to note that formulation development is often compound-specific, and some optimization of the vehicle composition may be necessary to achieve the desired pharmacokinetic and pharmacodynamic profiles for your specific animal model and experimental design.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | CETP | TargetMol [targetmol.com]

- 3. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 化合物 this compound|T30506|TargetMol - ChemicalBook [m.chemicalbook.com]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. youtube.com [youtube.com]

- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Measuring Microsomal Triglyceride Transfer Protein (MTP) Inhibition with BMS-212122: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a crucial step for the formation of functional lipoprotein particles.[1] Inhibition of MTP is a therapeutic strategy for lowering plasma lipid levels, particularly in conditions like hypercholesterolemia.

BMS-212122 is a potent and specific small molecule inhibitor of MTP.[3][4][5] It has demonstrated significant hypolipidemic effects in various preclinical models by reducing the secretion of apoB-containing lipoproteins.[4][5] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on MTP using both in vitro and cell-based assays.

Quantitative Data Summary

The following table summarizes the quantitative data for the MTP inhibitor this compound from various studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | In vitro human MTP | 0.03 nM | [3] |

| Effective Concentration | MODE-K cells (murine epithelial cell line) | 13 µM | [3] |

| Observed Effect | Reduced plasma lipids (cholesterol, VLDL/LDL, TG) | Significant reduction | [4] |

| Observed Effect | Decreased lipid content in atherosclerotic plaques | Significant decrease | [4][5] |

Signaling Pathway of MTP in VLDL Assembly

MTP plays a pivotal role in the endoplasmic reticulum (ER) during the assembly of VLDL. The process begins with the translation of apoB mRNA on ribosomes bound to the ER. As the nascent apoB polypeptide is translocated into the ER lumen, MTP facilitates the initial lipidation by transferring phospholipids and triglycerides.[1] This initial lipidation is crucial to prevent the degradation of apoB.[1] Subsequently, a larger core of neutral lipids, primarily triglycerides and cholesteryl esters, is added to form a mature VLDL particle, which is then transported through the Golgi apparatus for secretion.[1]

Caption: MTP's role in VLDL assembly and inhibition by this compound.

Experimental Protocols

In Vitro MTP Activity Assay (Fluorescence-Based)

This assay measures the transfer of a fluorescently labeled triglyceride from a donor vesicle to an acceptor vesicle, catalyzed by MTP. Inhibition of MTP by this compound results in a decreased rate of fluorescence increase.

Materials:

-

This compound

-

Purified MTP or microsomal fraction from liver or HepG2 cells

-

Fluorescent triglyceride substrate (e.g., NBD-triolein)

-

Phosphatidylcholine

-

Cardiolipin

-

Assay Buffer: 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Black 96-well microplate

-

Fluorescence plate reader (Excitation: 468 nm, Emission: 540 nm)

Protocol:

-